molecular formula C10H10ClNaO3 B098623 Sodium 2-(4-chloro-2-methylphenoxy)propionate CAS No. 19095-88-6

Sodium 2-(4-chloro-2-methylphenoxy)propionate

Cat. No. B098623
CAS RN: 19095-88-6
M. Wt: 236.63 g/mol
InChI Key: DHJHUXNTNSRSEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(4-chloro-2-methylphenoxy)propionate (CMPP) is a chemical compound that belongs to the family of herbicides. It is widely used in agriculture to control the growth of weeds in crops such as wheat, corn, and soybeans. CMPP is known for its selective action on broadleaf weeds, making it an effective herbicide for crops.

Scientific Research Applications

Sodium 2-(4-chloro-2-methylphenoxy)propionate has been widely studied for its herbicidal properties. It has been used in several scientific research studies to investigate the effects of herbicides on plant growth and development. Sodium 2-(4-chloro-2-methylphenoxy)propionate has also been used to study the physiological and biochemical responses of plants to herbicides.

Mechanism Of Action

The mechanism of action of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, Sodium 2-(4-chloro-2-methylphenoxy)propionate disrupts the biosynthesis of these amino acids, leading to the death of the plant.

Biochemical And Physiological Effects

Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to have a significant impact on the physiology and biochemistry of plants. It has been found to inhibit the photosynthesis process, reduce the chlorophyll content, and disrupt the metabolism of carbohydrates and proteins. Additionally, Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its selective action on broadleaf weeds, which makes it an effective herbicide for crops. Additionally, the synthesis process of Sodium 2-(4-chloro-2-methylphenoxy)propionate is relatively simple, and the compound is readily available. However, one of the limitations of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its potential toxicity to non-target organisms, including humans and wildlife.

Future Directions

There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate. One area of research could focus on the development of new herbicides that are more selective and less toxic to non-target organisms. Additionally, research could focus on the use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in combination with other herbicides to increase its effectiveness and reduce its toxicity. Finally, research could also investigate the potential use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in other fields, such as medicine and biotechnology.
Conclusion:
In conclusion, Sodium 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound that is widely used in agriculture as a herbicide. Its selective action on broadleaf weeds makes it an effective herbicide for crops. Sodium 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties, and its mechanism of action involves the inhibition of the enzyme ALS in plants. Sodium 2-(4-chloro-2-methylphenoxy)propionate has significant impacts on the physiology and biochemistry of plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate, including the development of new herbicides and the investigation of its potential use in other fields.

Synthesis Methods

The synthesis of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the reaction between 4-chloro-2-methylphenol and 2-chloropropionyl chloride in the presence of sodium hydroxide. The resulting product is then neutralized with hydrochloric acid to obtain Sodium 2-(4-chloro-2-methylphenoxy)propionate. The synthesis process is relatively simple and can be carried out on a large scale.

properties

CAS RN

19095-88-6

Product Name

Sodium 2-(4-chloro-2-methylphenoxy)propionate

Molecular Formula

C10H10ClNaO3

Molecular Weight

236.63 g/mol

IUPAC Name

sodium;2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C10H11ClO3.Na/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

DHJHUXNTNSRSEX-UHFFFAOYSA-M

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+]

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+]

Other CAS RN

19095-88-6

Related CAS

93-65-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.